rac-Clopidogrel-d4 Carboxylic Acid

Descripción general

Descripción

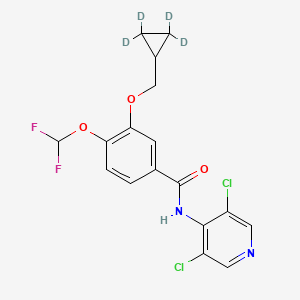

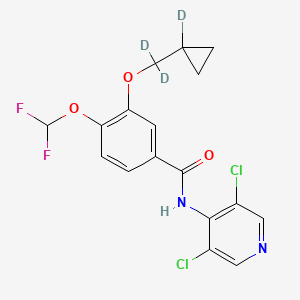

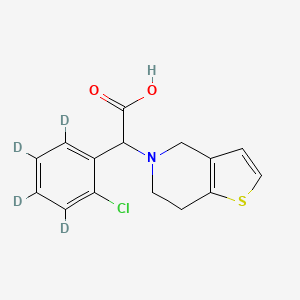

“rac-Clopidogrel-d4 Carboxylic Acid” is a deuterated metabolite of the drug Clopidogrel . It belongs to the Clopidogrel API family . The molecular formula is C15 2H4 H10 Cl N O2 S and it has a molecular weight of 311.82 .

Molecular Structure Analysis

The molecular structure of “rac-Clopidogrel-d4 Carboxylic Acid” is represented by the formula C15 2H4 H10 Cl N O2 S . The average mass is 355.829 Da and the monoisotopic mass is 355.058319 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-Clopidogrel-d4 Carboxylic Acid” include a molecular weight of 311.8 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 311.0684845 g/mol, a monoisotopic mass of 311.0684845 g/mol, a topological polar surface area of 68.8 Ų, a heavy atom count of 20, and a complexity of 368 .Aplicaciones Científicas De Investigación

Diastereomeric Resolution in Clopidogrel Synthesis

- "rac-Clopidogrel-d4 Carboxylic Acid" is crucial in the synthesis of Clopidogrel, where its diastereomeric resolution is important for obtaining enantiomerically pure compounds. For example, (Wang et al., 2012) studied the separation of rac-o-chloromandelic acid, a key intermediate in Clopidogrel synthesis.

Pharmacokinetic Studies

- Studies like (El-Sadek et al., 2011) have developed methods for determining "rac-Clopidogrel-d4 Carboxylic Acid" in human plasma, indicating its importance in pharmacokinetic analysis of Clopidogrel.

Role in Drug Metabolism and Pharmacodynamics

- Research by (Tarkiainen et al., 2015) and (Lewis et al., 2013) shows that genetic variations can affect the metabolism of Clopidogrel into its carboxylic acid metabolite, impacting the drug's antiplatelet effects.

Chemical Synthesis and Labeling

- The synthesis and labeling of Clopidogrel, including its carboxylic acid metabolite, are explored in studies like (Burgos et al., 2000), which is important for understanding the drug's chemical properties and behavior.

Metabolite Glucuronidation and Drug Interactions

- Research by (Kahma et al., 2018) and (Wu et al., 2013) investigates how this metabolite interacts with other drugs and enzymes, highlighting its significance in drug-drug interactions and metabolism.

Analytical Methods for Metabolite Determination

- Techniques for determining the presence and concentration of "rac-Clopidogrel-d4 Carboxylic Acid" in various mediums are crucial for pharmacokinetic and pharmacodynamic studies, as seen in works like (Mitakos & Panderi, 2004) and (Bahrami et al., 2008).

Metabolic Pathways and Enzymatic Processes

- Understanding the metabolic pathways of Clopidogrel, including the formation of its carboxylic acid metabolite, is essential for comprehending its pharmacological effects. This is exemplified in studies like (Ford, 2016) and (Liu et al., 2012).

Propiedades

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675774 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Clopidogrel-d4 Carboxylic Acid | |

CAS RN |

1246814-52-7 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.